molecular formula C8H15N5OS B1387605 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 155219-07-1

4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1387605
CAS No.: 155219-07-1
M. Wt: 229.31 g/mol
InChI Key: HCORWIORQGBVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound characterized by its complex structure, which includes a triazole ring, an amino group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the reaction of morpholine with appropriate precursors to form the desired triazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the triazole structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of various chemicals, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Amino-2-morpholin-4-ylbenzoate

  • 2-(5-Chloro-2-(2-methoxy-4-morpholin-4-ylphenyl)amino)pyrimidin-4-yl

  • Propyl 5-amino-2-morpholin-4-ylbenzoate

Uniqueness: 4-Amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-amino-3-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS/c9-13-7(10-11-8(13)15)1-2-12-3-5-14-6-4-12/h1-6,9H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCORWIORQGBVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

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